molecular formula C17H12O3 B14204239 1,2-Naphthalenedione, 7-methoxy-3-phenyl- CAS No. 831171-89-2

1,2-Naphthalenedione, 7-methoxy-3-phenyl-

Cat. No.: B14204239
CAS No.: 831171-89-2
M. Wt: 264.27 g/mol
InChI Key: ZHBJTMBKISZPDY-UHFFFAOYSA-N
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Description

1,2-Naphthalenedione, 7-methoxy-3-phenyl- is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are characterized by their two ortho-fused benzene rings and a quinone moiety. This specific compound has a methoxy group at the 7th position and a phenyl group at the 3rd position, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Naphthalenedione, 7-methoxy-3-phenyl- typically involves the reaction of 7-methoxy-1,2-naphthoquinone with phenylmagnesium bromide (Grignard reagent). The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-Naphthalenedione, 7-methoxy-3-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of higher quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1,2-Naphthalenedione, 7-methoxy-3-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Naphthalenedione, 7-methoxy-3-phenyl- involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    1,2-Naphthoquinone: Lacks the methoxy and phenyl groups, making it less complex.

    7-Methoxy-1,2-naphthoquinone: Lacks the phenyl group, making it less hydrophobic.

    3-Phenyl-1,2-naphthoquinone: Lacks the methoxy group, affecting its electronic properties.

Uniqueness

1,2-Naphthalenedione, 7-methoxy-3-phenyl- is unique due to the presence of both methoxy and phenyl groups, which influence its chemical reactivity and biological activity. The methoxy group increases its solubility in organic solvents, while the phenyl group enhances its hydrophobicity and potential interactions with biological targets .

Properties

CAS No.

831171-89-2

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

7-methoxy-3-phenylnaphthalene-1,2-dione

InChI

InChI=1S/C17H12O3/c1-20-13-8-7-12-9-14(11-5-3-2-4-6-11)16(18)17(19)15(12)10-13/h2-10H,1H3

InChI Key

ZHBJTMBKISZPDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)C2=O)C3=CC=CC=C3

Origin of Product

United States

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